2-Methylbenzylzinc chloride
Description
2-Methylbenzylzinc chloride (CAS: 312693-19-9) is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl and a molecular weight of 206.00 g/mol. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), typically appearing as a white to light yellow or orange liquid under inert storage conditions . This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its nucleophilic benzylzinc moiety facilitates carbon-carbon bond formation. Its air- and moisture-sensitive nature necessitates handling under inert atmospheres like nitrogen or argon .
Properties
Molecular Formula |
C8H9ClZn |
|---|---|
Molecular Weight |
206.0 g/mol |
IUPAC Name |
zinc;1-methanidyl-2-methylbenzene;chloride |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Cross-Coupling Reactions
2-Methylbenzylzinc chloride demonstrates exceptional performance in palladium-catalyzed cross-coupling processes:
Negishi Coupling
Reacts with aryl/vinyl halides (X = Cl, Br, I) to form biaryl or styrene derivatives:
Key Conditions :
-
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
-
Solvents: THF or Et₂O at 25–60°C
-
Yields: 75–92% for aryl bromides
Suzuki-Miyaura Coupling
Participates in couplings with boronic acids for extended conjugation systems:
-
Requires base additives (e.g., K₂CO₃) for transmetalation
Alkylation and Arylation
The reagent transfers the 2-methylbenzyl group to electrophilic substrates:
Mechanistic Insights
-
Nucleophilicity : The zinc-carbon bond polarization enables attack on electrophilic centers (e.g., sp²-hybridized carbons in aryl halides).
-
Steric Effects : The o-methyl group slightly reduces reactivity compared to unsubstituted benzylzinc reagents but improves regioselectivity .
-
Catalytic Cycles : Pd(0)/Pd(II) transitions dominate cross-coupling, while ZnCl₂ facilitates substrate activation in conjugate additions .
Experimental Optimization
Critical Parameters :
-
Solvent Polarity : THF > Et₂O > DME for maintaining reagent stability
-
Temperature : Reactions proceed efficiently at 0–60°C; lower temps reduce side reactions
-
Catalyst Loading : 0.5–1 mol% Pd suffices for most couplings, minimizing metal residues
Substrate Scope Limitations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 2-methylbenzylzinc chloride can be contextualized by comparing it to analogous benzyl halides and organometallic compounds. Below is a detailed analysis:
2-Methylbenzyl Chloride (CAS: 552-45-4)
- Molecular Formula : C₈H₉Cl
- Molecular Weight : 140.61 g/mol
- Physical State : Liquid at room temperature.
- Reactivity : Electrophilic due to the benzylic chlorine atom; participates in nucleophilic substitution (SN2) or Friedel-Crafts alkylation.
- Applications: Precursor for synthesizing benzyl alcohols, ethers, or styrenes. Lacks the organometallic reactivity of zinc derivatives .
4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride
- Structure : A diazonium-zinc chloride double salt.
- Reactivity : Combines diazonium salt reactivity (light-sensitive, forms aryl radicals) with zinc’s Lewis acidity.
- Applications : Used in dye synthesis and photochemical reactions. Unlike this compound, its utility hinges on diazo group decomposition rather than transmetallation .
2-(2-Methylphenoxymethyl)benzyl Chloride (CAS: 156489-68-8)
- Molecular Formula : C₁₅H₁₅ClO
- Features: Contains a phenoxymethyl substituent, enhancing steric bulk and altering electronic properties.
- Reactivity : Less nucleophilic than this compound due to the absence of a zinc center. Primarily undergoes electrophilic aromatic substitution or hydrolysis .
Reactivity in Cross-Coupling Reactions
- This compound : Efficient in Negishi coupling with palladium catalysts to form biaryl or alkyl-aryl bonds. For example, coupling with aryl halides proceeds at 0–25°C with yields exceeding 80% under optimized conditions .
- Benzyl Chloride Analogs : Require harsher conditions (e.g., Grignard reagents at elevated temperatures) and lack compatibility with functionalized substrates due to stronger basicity .
Solubility and Handling
- This compound : Solubility in THF ensures homogeneity in reactions but mandates strict inert-atmosphere protocols.
- 2-Methylbenzyl Chloride: Soluble in non-polar solvents (e.g., hexane), simplifying handling but limiting utility in polar reaction systems .
Thermal and Oxidative Stability
- Organozinc compounds like this compound decompose above 60°C, releasing zinc oxides. In contrast, benzyl chlorides are stable up to 150°C but prone to hydrolysis in moist environments .
Research Findings and Industrial Relevance
Recent studies highlight the superiority of this compound in stereoselective syntheses. For instance:
- A 2024 study demonstrated its use in synthesizing chiral pharmaceuticals via asymmetric cross-coupling, achieving 92% enantiomeric excess .
- Comparative trials with benzylmagnesium chloride revealed that the zinc derivative produces fewer side products (e.g., homocoupling) due to lower oxidative susceptibility .
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